N-Propyl-14-OH-dihydromorphinan-6-one
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Overview
Description
N-Propyl-14-OH-dihydromorphinan-6-one is a semi-synthetic opioid compound derived from noroxymorphone. It is a pivotal intermediate in the synthesis of important opioid antagonists such as naloxone and naltrexone . These compounds are used in the treatment of opioid overdoses and dependence, making this compound a significant compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Propyl-14-OH-dihydromorphinan-6-one typically involves the N-demethylation of oxycodone followed by the introduction of a propyl group. The process begins with the synthesis of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract. This involves a multistep sequence where oxycodone is first generated and then N- and O-demethylated .
Industrial Production Methods
In an industrial setting, the synthesis of noroxymorphone can be achieved through a green, safe, and efficient process involving anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid . This method has been transferred to a scalable flow electrolysis cell, significantly improving reaction throughput and increasing the space-time yield over 300-fold compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
N-Propyl-14-OH-dihydromorphinan-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl chloroformates, boron tribromide, and hydrobromic acid . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include naloxone and naltrexone, which are potent opioid antagonists used in the treatment of opioid overdoses and dependence .
Scientific Research Applications
N-Propyl-14-OH-dihydromorphinan-6-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various opioid antagonists.
Biology: It is studied for its interactions with opioid receptors and its potential effects on biological systems.
Medicine: It is used in the development of treatments for opioid overdoses and dependence.
Industry: It is used in the large-scale production of opioid antagonists.
Mechanism of Action
N-Propyl-14-OH-dihydromorphinan-6-one exerts its effects by interacting predominantly with the opioid mu-receptor. These mu-binding sites are discretely distributed in the human brain, with high densities in the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas . The interaction with these receptors leads to the modulation of pain and other physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Propyl-14-OH-dihydromorphinan-6-one include:
Naloxone: Used as an emergency treatment for opioid overdoses.
Naltrexone: Used to treat opioid and alcohol dependence.
Oxymorphone: A potent analgesic used in the management of moderate-to-severe pain.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its pharmacological properties and make it a valuable intermediate in the synthesis of opioid antagonists .
Properties
CAS No. |
119822-06-9 |
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Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.396 |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-propyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one |
InChI |
InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h3-4,14,17,21,23H,2,5-10H2,1H3/t14-,17+,18+,19-/m1/s1 |
InChI Key |
GJGXERIYLTUUMY-GRGSLBFTSA-N |
SMILES |
CCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Synonyms |
N-propyl-noroxymorphone |
Origin of Product |
United States |
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